2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile
CAS No.: 872590-82-4
Cat. No.: VC6913264
Molecular Formula: C12H7ClN6O
Molecular Weight: 286.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872590-82-4 |
|---|---|
| Molecular Formula | C12H7ClN6O |
| Molecular Weight | 286.68 |
| IUPAC Name | 2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile |
| Standard InChI | InChI=1S/C12H7ClN6O/c13-8-1-3-9(4-2-8)19-11-10(16-17-19)12(20)18(6-5-14)7-15-11/h1-4,7H,6H2 |
| Standard InChI Key | HTVIKGMMGFTAEC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC#N)N=N2)Cl |
Introduction
Synthesis and Preparation
The synthesis of compounds with similar structures often involves multi-step organic reactions. A possible synthetic route could include:
-
Starting Materials: Typically, such syntheses begin with commercially available reagents like 4-chlorophenyl derivatives and triazole or pyrimidine precursors.
-
Reaction Conditions: Reactions may involve refluxing in solvents like ethanol or dimethylformamide (DMF) with appropriate catalysts or bases.
Biological Activity
While specific empirical data on the biological activity of 2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H- triazolo[4,5-d]pyrimidin-6-yl]acetonitrile is limited, compounds with similar structures have shown potential as inhibitors or modulators in various biological pathways. Further in vitro and in vivo studies would be necessary to elucidate its pharmacological profile.
Research Findings and Future Directions
Given the lack of specific data on this compound, future research should focus on:
-
Synthesis Optimization: Developing efficient synthetic routes to produce the compound in high purity and yield.
-
Biological Evaluation: Conducting molecular docking studies and biological assays to assess its potential as a therapeutic agent.
-
Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity or selectivity.
Table: Comparison of Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume